Ikshusterol

概要

説明

サンシクリンは、6-デオキシ-6-ジメチル-テトラサイクリンとしても知られており、テトラサイクリン系抗生物質の一種です。この化合物は、広範囲の抗菌活性を示すことが特徴であり、さまざまな科学的および医学的用途に使用されています。サンシクリンはテトラサイクリンから誘導され、その構造と機能的特性について広く研究されています .

準備方法

合成経路と反応条件

サンシクリンの調製には、触媒の存在下での前駆体化合物の水素化が含まれます。一般的な方法の1つは、レドマイシンを出発物質として使用し、炭素担持パラジウム(Pd/C)触媒を用いてエタノール-硫酸系中で水素化することです . この反応は高圧下で行われ、生成物は結晶化によって精製されます。

工業生産方法

サンシクリンの工業生産は、同様の合成経路に従いますが、より高い収率と純度を実現するために最適化されています。このプロセスには、触媒作用下で水素環境中、混合溶媒(アルコールと酸)を使用することが含まれます。反応条件は、副生成物を最小限に抑え、最終生成物の高純度を確保するために慎重に制御されます .

化学反応の分析

反応の種類

サンシクリンは、次のようなさまざまな化学反応を起こします。

酸化: サンシクリンは、酸化されてさまざまな誘導体を形成することができます。

還元: この化合物は、特定の条件下で還元されて、他のテトラサイクリン類似体を生成することができます。

置換: サンシクリンは、特にジメチルアミノ基で、置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: Pd/Cまたはロジウム触媒を用いた水素化。

置換: アルキルハライドやアシルクロリドなどの試薬が置換反応に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、それぞれ独自の抗菌特性を持つさまざまなテトラサイクリン誘導体があります .

科学研究への応用

サンシクリンは、科学研究において幅広い用途を持っています。

化学: 他のテトラサイクリン誘導体を合成するための前駆体として使用されます。

生物学: 細菌のタンパク質合成と耐性機構への影響について研究されています。

医学: 特に他の抗生物質に耐性のある細菌感染症の治療に使用されます。

科学的研究の応用

Sancycline has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other tetracycline derivatives.

Biology: Studied for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Used in the treatment of bacterial infections, particularly those resistant to other antibiotics.

作用機序

サンシクリンは、細菌のタンパク質合成を阻害することで抗菌効果を発揮します。それは30Sリボソームサブユニットに結合し、アミノアシルtRNAのリボソームA部位への結合を阻止します。この作用は、伸長中のポリペプチド鎖へのアミノ酸の付加を阻害し、細菌の増殖を効果的に停止させます . 分子標的は、細菌のリボソームと関連するタンパク質合成機構です。

類似の化合物との比較

類似の化合物

テトラサイクリン: サンシクリンが誘導された親化合物。

ドキシサイクリン: 構造的特徴が類似した、広く使用されているテトラサイクリン系抗生物質。

ミノサイクリン: 抗菌活性が向上した、もう1つのテトラサイクリン誘導体。

サンシクリンの独自性

サンシクリンは、その構造的修飾により、特定の抗菌特性が付与され、耐性機構に対する感受性が低下するため、独自です。他のテトラサイクリンとは異なり、サンシクリンはより幅広い細菌株に対して活性を維持します .

類似化合物との比較

Similar Compounds

Tetracycline: The parent compound from which sancycline is derived.

Doxycycline: A widely used tetracycline antibiotic with similar structural features.

Minocycline: Another tetracycline derivative with enhanced antibacterial activity.

Uniqueness of Sancycline

Sancycline is unique due to its structural modifications, which confer specific antibacterial properties and reduce susceptibility to resistance mechanisms. Unlike some other tetracyclines, sancycline retains activity against a broader range of bacterial strains .

特性

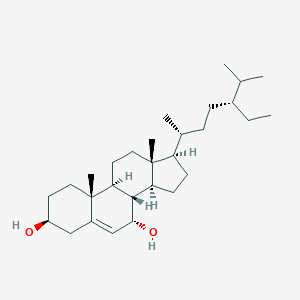

IUPAC Name |

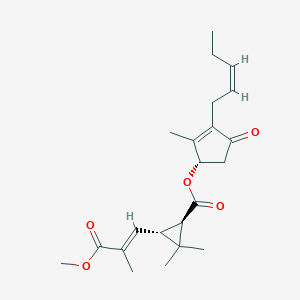

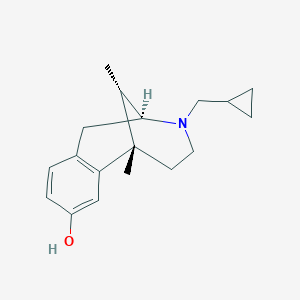

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-27,30-31H,7-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVFYZNUGGHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ikshusterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34427-61-7 | |

| Record name | Ikshusterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 133 °C | |

| Record name | Ikshusterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ikshusterol and where has it been found naturally?

A1: this compound is a steroid compound. It has been identified in the pollen of the oriental arborvitae tree (Biota orientalis (L.) ENDL.) []. It was also found alongside another steroid, daucosterol, in the roots of Adenophora wawreana Zahibr, a plant used in traditional Chinese medicine [].

Q2: What is the molecular formula and structure of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula or weight of this compound, they do mention its close relative, epi-ikshusterol. Epi-ikshusterol is also known as stigmast-5-ene-3β,7β-diol. This information suggests that this compound likely possesses a similar steroidal structure with variations in the position and orientation of hydroxyl (-OH) groups. Further investigation into specific databases or literature focused on this compound is needed to confirm its exact molecular formula and weight.

Q3: What analytical techniques were employed to isolate and characterize this compound?

A4: The researchers primarily used a combination of chromatography and spectroscopy techniques. Chromatography, specifically silica gel chromatography, was employed for separating this compound from other compounds present in the plant extracts []. Following isolation, spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13CNMR), and Mass Spectrometry (MS), were crucial in elucidating its structure and confirming its identity []. These methods are standard practices in natural product chemistry for the isolation and structural characterization of novel compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)